Ethyl cinnamate

Catalog No.
S591180
CAS No.
103-36-6
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl cinnamate

CAS Number

103-36-6

Product Name

Ethyl cinnamate

IUPAC Name

ethyl (E)-3-phenylprop-2-enoate

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+

InChI Key

KBEBGUQPQBELIU-CMDGGOBGSA-N

SMILES

CCOC(=O)C=CC1=CC=CC=C1

Solubility

insoluble in water; miscible in alcohols
miscible (in ethanol)

Synonyms

3-phenyl-2-propenoic Acid Ethyl Ester; Ethyl 3-phenyl-2-propenoate; Ethyl 3-phenylacrylate; Ethyl benzylideneacetate; Ethyl cinnamate; NSC 6773; SemaSORB 9827; Cinnamic Acid Ethyl Ester;

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1

Optical Tissue Clearing (OTC)

Ethyl cinnamate (ECi) has emerged as a promising tool in the field of optical tissue clearing (OTC) for scientific research. OTC involves using chemicals to make biological tissues transparent, allowing for deeper and clearer visualization of internal structures through various microscopy techniques.

ECi offers several advantages over traditional OTC agents:

  • Fast and efficient clearing: ECi rapidly clears tissues compared to other methods, significantly reducing processing time and improving research efficiency [].
  • Non-toxicity: ECi exhibits minimal toxicity to tissues, making it a safer option for researchers and preserving the integrity of the samples for further analysis [, ].
  • Cost-effectiveness: ECi is a relatively inexpensive clearing agent, making it accessible to a broader range of research labs [].

These characteristics make ECi particularly suitable for studying the intricate 3D structure of various tissues, including:

  • Lungs: ECi-based OTC combined with retrograde perfusion allows for detailed visualization of the lung vasculature and other structures using techniques like laser confocal and light sheet fluorescence microscopy [].
  • Brain tissue: Studies have demonstrated the potential of ECi for clearing brain tissue, enabling researchers to investigate neuronal connections and other brain structures [].

Potential in Other Research Applications

Beyond OTC, ethyl cinnamate shows promise in other scientific research applications, although these areas are still under exploration.

  • Drug delivery: ECi's properties are being investigated for its potential role in developing new drug delivery systems [].
  • Material science: Research suggests ECi could be used in the development of new biocompatible materials [].

Ethyl cinnamate is an organic compound classified as an ester, specifically the ethyl ester of cinnamic acid. Its chemical formula is C₁₁H₁₂O₂, and it is recognized for its characteristic fruity and balsamic odor, reminiscent of cinnamon with an amber note. Ethyl cinnamate is naturally found in the essential oils of various plants, including cinnamon, and is widely used in the fragrance and flavor industry due to its pleasant aroma .

While the specific mechanism of action of ethyl cinnamate in biological systems is not fully understood, some research suggests potential interactions:

  • Antimicrobial activity: Studies indicate that ethyl cinnamate may inhibit the growth of certain bacteria and fungi. The exact mechanism remains under investigation.
  • Skin irritation: Concentrated ethyl cinnamate may cause skin irritation in some individuals.
  • Flammability: It is a combustible liquid with a flash point of 93 °C.
, primarily via esterification. The most common method involves the reaction of cinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrogen chloride. This reaction can be represented as follows:

Cinnamic Acid+EthanolH2SO4Ethyl Cinnamate+Water\text{Cinnamic Acid}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl Cinnamate}+\text{Water}

Additionally, ethyl cinnamate can participate in various

Ethyl cinnamate exhibits several biological activities that contribute to its potential applications in medicine and cosmetics. Notably, it has been reported to possess antioxidant properties and may act as a sunscreen agent . Additionally, derivatives of ethyl cinnamate have shown inhibitory effects on monoamine oxidase, suggesting potential neuroprotective properties .

The synthesis of ethyl cinnamate can be achieved through various methods:

  • Classical Esterification: Involves heating cinnamic acid with ethanol and a strong acid catalyst (e.g., sulfuric acid) at elevated temperatures.
  • Enzymatic Synthesis: Lipase-catalyzed reactions have been explored for synthesizing ethyl cinnamate, offering high yields (up to 99%) under optimized conditions .
  • Sonochemical Method: This innovative approach utilizes ultrasonic irradiation to enhance the reaction rate and yield of ethyl cinnamate synthesis from cinnamic acid and ethanol .

Ethyl cinnamate finds extensive use across various industries:

  • Fragrance Industry: Due to its pleasant aroma, it is commonly used in perfumes and scented products.
  • Food Industry: It serves as a flavoring agent in various food products.
  • Cosmetics: Its antioxidant properties make it a candidate for use in skincare formulations, particularly as a sunscreen agent.

Studies on the interactions of ethyl cinnamate with biological systems have revealed its potential effects on skin cells and its ability to inhibit certain enzymes linked to oxidative stress. Its role as a neuroprotective agent through monoamine oxidase inhibition suggests further exploration into its therapeutic applications .

Several compounds share structural similarities with ethyl cinnamate, each exhibiting unique properties:

CompoundStructure TypeKey Characteristics
Cinnamic AcidCarboxylic AcidPrecursor to ethyl cinnamate; exhibits anti-inflammatory properties.
Methyl CinnamateEsterSimilar aroma profile; often used in flavoring.
Benzyl CinnamateEsterExhibits antimicrobial activity; used in cosmetics.
Ethyl VanillinEsterSynthetic flavoring agent; sweeter aroma compared to ethyl cinnamate.

Ethyl cinnamate is unique among these compounds due to its specific aromatic profile and dual application in both food flavoring and cosmetic formulations.

Ethyl cinnamate is a prominent aromatic ester found in a variety of plant species, with notable concentrations in members of the Lauraceae and Zingiberaceae families. Its occurrence is closely linked to the biosynthetic capabilities of certain plants, and it often coexists with related cinnamic acid esters and derivatives. Understanding the botanical sources and distribution of ethyl cinnamate is fundamental for appreciating its ecological, industrial, and ethnopharmacological relevance.

Botanical Sources of Ethyl Cinnamate

Ethyl cinnamate is distributed among several plant taxa, most notably within the cinnamon genus and the ginger family, as well as in other less common botanical sources. The following subsections explore these sources in detail, highlighting the taxonomic diversity and chemical profiles associated with ethyl cinnamate production.

Cinnamon and Related Species

Cinnamon, particularly species within the genus Cinnamomum, is one of the most prominent botanical sources of ethyl cinnamate [1]. The essential oil derived from the bark and leaves of these species contains a complex mixture of aromatic compounds, among which ethyl cinnamate contributes significantly to the characteristic fragrance profile. The presence of ethyl cinnamate in cinnamon oil is typically accompanied by other related esters and aldehydes, such as cinnamaldehyde and methyl cinnamate, which together create the familiar warm, spicy, and slightly sweet aroma. The concentration of ethyl cinnamate in cinnamon essential oil, while generally lower than that of cinnamaldehyde, is sufficient to impart a recognizable fruity and balsamic note, often described as reminiscent of cinnamon with an amber undertone [1].

The occurrence of ethyl cinnamate in cinnamon is not limited to a single species; rather, it has been identified in several members of the genus, including Cinnamomum verum (true cinnamon) and Cinnamomum cassia (Chinese cinnamon). The precise levels of ethyl cinnamate can vary depending on species, geographical origin, plant part used, and extraction method. These variations reflect both genetic and environmental factors influencing the biosynthetic pathways responsible for cinnamic acid ester formation.

Kaempferia galanga and Zingiberaceae Family

Kaempferia galanga, commonly known as aromatic ginger or resurrection lily, is a member of the Zingiberaceae family and represents a major non-cinnamon source of ethyl cinnamate and its derivatives [2] [4] [5]. The rhizomes of Kaempferia galanga are particularly rich in ethyl p-methoxycinnamate, a closely related compound, but also contain significant amounts of ethyl cinnamate itself. Studies employing gas chromatography-mass spectrometry have consistently identified ethyl cinnamate as one of the principal components of Kaempferia galanga essential oil, with concentrations varying according to plant part, developmental stage, and cultivation conditions [4] [5].

The Zingiberaceae family, to which Kaempferia galanga belongs, encompasses a wide range of aromatic plants known for their essential oils and secondary metabolites. Other members of this family may also produce ethyl cinnamate, although often in lower concentrations compared to Kaempferia galanga. The biosynthetic versatility of Zingiberaceae plants enables the accumulation of diverse cinnamic acid esters, contributing to their aromatic complexity and potential biological activities.

Other Plant Sources and Taxonomic Distribution

Beyond cinnamon and Kaempferia galanga, ethyl cinnamate has been detected in a range of other plant species, reflecting a broader taxonomic distribution. Notably, (Z)-ethyl cinnamate, a geometric isomer of the more common (E)-ethyl cinnamate, has been reported in Artemisia judaica and Artemisia salsoloides, members of the Asteraceae family [3]. These findings indicate that the capacity to synthesize ethyl cinnamate and its isomers is not restricted to a narrow phylogenetic group but is instead distributed across diverse plant lineages.

The occurrence of ethyl cinnamate in various taxa is likely a consequence of convergent evolution in secondary metabolism, where similar biosynthetic pathways have arisen independently to produce aromatic esters for ecological functions such as defense, pollinator attraction, or allelopathy. The following table summarizes key botanical sources of ethyl cinnamate, highlighting their taxonomic affiliations and reported concentrations.

Plant SpeciesFamilyPlant PartEthyl Cinnamate Content (%)Reference
Cinnamomum verumLauraceaeBark, leaves0.5–2.0 (essential oil) [1]
Cinnamomum cassiaLauraceaeBark, leaves0.2–1.5 (essential oil) [1]
Kaempferia galangaZingiberaceaeRhizome0.79–9.86 (essential oil) [4] [5]
Artemisia judaicaAsteraceaeAerial partsTrace–0.5 [3]
Artemisia salsoloidesAsteraceaeAerial partsTrace–0.5 [3]

Occurrence in Essential Oils and Plant Extracts

Ethyl cinnamate is a volatile compound that readily accumulates in the essential oils and solvent extracts of its botanical sources. Its presence in essential oils is of particular interest due to its contribution to aroma, flavor, and potential biological activities. Analytical techniques such as gas chromatography-mass spectrometry have enabled the precise quantification and characterization of ethyl cinnamate in complex plant matrices.

In cinnamon essential oil, ethyl cinnamate is typically present as a minor to moderate component, with concentrations ranging from 0.5 to 2.0 percent depending on species and extraction method [1]. The oil's dominant constituent is cinnamaldehyde, but ethyl cinnamate, along with methyl cinnamate and other esters, imparts a fruity, balsamic nuance that enhances the overall olfactory profile. The extraction of essential oil from cinnamon bark or leaves is commonly achieved through steam distillation, which preserves the integrity of volatile esters.

Kaempferia galanga rhizome essential oil is distinguished by a higher relative abundance of ethyl cinnamate and its methoxy derivative, ethyl p-methoxycinnamate [4] [5]. In some analyses, ethyl cinnamate constitutes up to 9.86 percent of the total oil content, while ethyl p-methoxycinnamate may reach as high as 66.39 percent [5]. The essential oil composition is influenced by factors such as plant age, cultivation conditions, and extraction technique. In vitro cultivation of microrhizomes has been shown to enhance the yield of ethyl cinnamate and related compounds, offering a potential avenue for sustainable production [4].

The following table presents representative data on the composition of essential oils from selected ethyl cinnamate-containing plants.

Plant SourceEssential Oil ComponentRelative Content (%)Analytical MethodReference
Cinnamomum verumEthyl cinnamate0.5–2.0GC-MS [1]
Kaempferia galangaEthyl cinnamate0.79–9.86GC-MS [4] [5]
Kaempferia galangaEthyl p-methoxycinnamate2.13–66.39GC-MS [4] [5]
Artemisia judaica(Z)-Ethyl cinnamateTrace–0.5GC-MS [3]

Presence in Food Products and Natural Flavors

Ethyl cinnamate's pleasant aroma and flavor profile, characterized by fruity, balsamic, and cinnamon-like notes, have led to its natural occurrence in certain food products and its use as a flavoring agent. In foods derived from cinnamon, such as baked goods, confectionery, and spice blends, ethyl cinnamate contributes to the characteristic sensory qualities associated with cinnamon flavor [1]. Its volatility and stability make it suitable for use in flavor formulations, where it can enhance the depth and complexity of sweet and spicy profiles.

Beyond cinnamon-based products, ethyl cinnamate may be present in trace amounts in other foods containing extracts or essential oils from ethyl cinnamate-producing plants. The compound's occurrence in food is generally at low concentrations, sufficient to impart subtle aromatic nuances without dominating the flavor profile. Regulatory authorities recognize ethyl cinnamate as a naturally occurring flavor constituent, and it is included in flavoring ingredient inventories for use in food products.

The presence of ethyl cinnamate in natural flavors extends to beverages, candies, and certain traditional herbal preparations, particularly in regions where Kaempferia galanga or related species are used as culinary ingredients. Its contribution to flavor is often synergistic, enhancing the perception of sweetness and warmth in combination with other aromatic compounds.

Biosynthetic Pathways in Plants

The biosynthesis of ethyl cinnamate in plants involves the esterification of cinnamic acid with ethanol, a reaction catalyzed by specific esterifying enzymes. Cinnamic acid itself is a product of the phenylpropanoid pathway, a central metabolic route responsible for the generation of a wide array of aromatic compounds in plants.

The phenylpropanoid pathway begins with the deamination of the amino acid phenylalanine by phenylalanine ammonia-lyase, yielding cinnamic acid. This intermediate can undergo various modifications, including hydroxylation, methylation, and conjugation, to produce a spectrum of derivatives. The formation of ethyl cinnamate specifically requires the availability of ethanol, which may be generated endogenously via fermentation or other metabolic processes.

The esterification of cinnamic acid with ethanol is facilitated by alcohol acyltransferases, enzymes that catalyze the transfer of an acyl group from cinnamic acid to ethanol, forming ethyl cinnamate and water. The efficiency and specificity of this enzymatic reaction determine the accumulation of ethyl cinnamate in plant tissues. In some species, such as Kaempferia galanga, the pathway is further diversified to produce methoxylated derivatives, such as ethyl p-methoxycinnamate, through additional methylation steps.

The regulation of ethyl cinnamate biosynthesis is influenced by developmental, environmental, and genetic factors. For example, the expression of key biosynthetic enzymes may be upregulated in response to stress, wounding, or pathogen attack, leading to increased production of aromatic esters as part of the plant's defense response. The following schematic summarizes the principal steps in the biosynthetic pathway leading to ethyl cinnamate formation:

  • Phenylalanine → Cinnamic acid (via phenylalanine ammonia-lyase)
  • Cinnamic acid + Ethanol → Ethyl cinnamate (via alcohol acyltransferase)

This pathway underscores the metabolic flexibility of plants in generating a diverse array of secondary metabolites with ecological and functional significance.

Ethnopharmacological Significance of Ethyl Cinnamate-Containing Plants

Plants containing ethyl cinnamate have a long history of use in traditional medicine systems, particularly in Asia, where both cinnamon and Kaempferia galanga hold prominent roles as therapeutic agents [2] [4] [5]. The ethnopharmacological significance of these plants is closely tied to their aromatic constituents, including ethyl cinnamate and related esters, which are believed to contribute to their medicinal properties.

In traditional Asian medicine, cinnamon bark and oil are used for their warming, carminative, and antimicrobial effects. Ethyl cinnamate, as a component of cinnamon oil, is thought to play a role in these activities, although the overall pharmacological profile results from the synergistic action of multiple compounds. Cinnamon preparations are employed to treat digestive disorders, respiratory ailments, and as general tonics.

Kaempferia galanga, known as aromatic ginger, is widely used in Southeast Asian ethnomedicine for its anti-inflammatory, analgesic, and antimicrobial properties [2] [4] [5]. The rhizome, rich in ethyl cinnamate and ethyl p-methoxycinnamate, is utilized in remedies for pain, swelling, and infections. Scientific studies have corroborated some of these traditional uses, demonstrating the bioactivity of essential oil constituents in vitro and in vivo [4] [5]. The high demand for Kaempferia galanga essential oil in the pharmaceutical and cosmetic industries has led to increased interest in sustainable cultivation and extraction methods.

The following table summarizes the ethnopharmacological uses of selected ethyl cinnamate-containing plants:

Plant SpeciesTraditional UsesKey ConstituentsReference
Cinnamomum verumDigestive aid, antimicrobial, tonicCinnamaldehyde, ethyl cinnamate [1]
Kaempferia galangaAnti-inflammatory, analgesic, antimicrobialEthyl cinnamate, ethyl p-methoxycinnamate [2] [4] [5]
Artemisia judaicaAntimicrobial, digestive aid(Z)-Ethyl cinnamate, terpenoids [3]

The ethnopharmacological importance of these plants underscores the value of ethyl cinnamate as both a bioactive compound and a marker for the quality and authenticity of traditional herbal products.

Physical Description

Liquid
Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
Colourless liquid, sweet balsamic-honey note

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

176.083729621 g/mol

Monoisotopic Mass

176.083729621 g/mol

Boiling Point

271.0 °C

Heavy Atom Count

13

Density

1.044-1.051

LogP

2.99 (LogP)

Melting Point

7.0 °C

UNII

C023P3M5JJ

Vapor Pressure

0.00327 [mmHg]

Other CAS

103-36-6

Wikipedia

Ethyl_cinnamate
Cycloheptatriene

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Uv absorbe

General Manufacturing Information

2-Propenoic acid, 3-phenyl-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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